6BIO acts as a potent inhibitor of an enzyme called Glycogen Synthase Kinase-3β (GSK-3β) []. GSK-3β is a multifaceted enzyme involved in various cellular processes. Its dysregulation has been linked to the development of several age-related diseases, including cancer, neurodegeneration, and diabetes []. By inhibiting GSK-3β, 6BIO might offer a strategy to combat these conditions.
6-Bromoindirubin-3'-oxime is a small organic compound belonging to the indole class, specifically categorized as an indoline. Its molecular formula is C₁₆H₁₀BrN₃O₂, and it has a molecular weight of approximately 356.174 g/mol. The compound is recognized for its unique structure, which includes a bromine atom and an oxime functional group, contributing to its biological activities and chemical reactivity. It is often referred to by its synonyms, including 6-Bromoindirubin-3'-oxime and 6-BIO .
6BIO acts as a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a critical enzyme involved in various cellular processes [, ]. GSK-3 plays a role in regulating glycogen synthesis, cell cycle progression, and the Wnt signaling pathway []. By inhibiting GSK-3, 6BIO can influence these processes and potentially impact cellular health and aging.
Studies suggest that 6BIO's mechanism of action involves binding to the ATP-binding pocket of GSK-3, thereby preventing ATP binding and subsequent enzyme activity []. This inhibition can lead to the activation of cytoprotective cellular modules, such as autophagy, which helps remove damaged cellular components and contributes to cellular health [, ].
6-Bromoindirubin-3'-oxime functions primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a crucial enzyme involved in various signaling pathways. The inhibition of GSK-3β leads to several downstream effects, including modulation of cellular processes such as apoptosis, proliferation, and differentiation. The compound also interacts with other signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, affecting autophagy and oxidative stress responses .
This compound exhibits a range of biological activities:
The synthesis of 6-Bromoindirubin-3'-oxime typically involves the following steps:
These methods may vary slightly depending on specific laboratory protocols or desired yields .
6-Bromoindirubin-3'-oxime has several notable applications:
Interaction studies have demonstrated that 6-Bromoindirubin-3'-oxime can modulate various signaling pathways:
Several compounds share structural or functional similarities with 6-Bromoindirubin-3'-oxime. Here are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Indirubin | Natural product with similar structure | Found in mollusks; known for its anti-inflammatory properties |
Lithium Chloride | GSK-3 inhibitor | Commonly used in bipolar disorder treatment |
CHIR99021 | Selective GSK-3 inhibitor | Synthetic compound with specific inhibition profile |
BIO (Indirubin derivative) | Similar biological effects on GSK-3 | Often used interchangeably with 6-Bromoindirubin |
SB216763 | Another GSK-3 inhibitor | Selective for GSK-3β; used in cancer research |
The uniqueness of 6-Bromoindirubin-3'-oxime lies in its specific oxime functionality combined with bromination, enhancing its biological activity compared to other GSK-3 inhibitors.
Irritant